molecular formula C9H5ClFN B3039684 3-Chloro-3-(4-fluorophenyl)acrylonitrile CAS No. 126417-77-4

3-Chloro-3-(4-fluorophenyl)acrylonitrile

Cat. No.: B3039684
CAS No.: 126417-77-4
M. Wt: 181.59 g/mol
InChI Key: QYJZLGBSSYBYSY-UITAMQMPSA-N
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Description

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJZLGBSSYBYSY-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C#N)/Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126417-76-3
Record name 126417-76-3
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Contextualization of 3 Chloro 3 4 Fluorophenyl Acrylonitrile Within Contemporary Organic Synthesis

Strategic Importance of 3-Chloro-3-(4-fluorophenyl)acrylonitrile (B1148663) as a Synthetic Intermediate

The strategic value of this compound as a synthetic intermediate stems from the combination of its functional groups. The presence of the fluorine atom and the chloro group on the phenyl ring and vinyl group, respectively, can significantly influence the electronic properties and reactivity of the molecule. Fluorine-containing organic compounds are of immense interest in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

The acrylonitrile (B1666552) unit itself is a versatile functional group, susceptible to a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The carbon-carbon double bond allows for addition reactions, and the vinylic chloride can be a site for nucleophilic substitution or cross-coupling reactions. This multifunctionality makes this compound a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules.

While specific industrial-scale applications for this compound are not widely documented in publicly available literature, the general class of substituted acrylonitriles is crucial in the synthesis of various commercial products, including polymers, dyes, and pharmaceuticals.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 205984-77-6
Molecular Formula C₉H₅ClFN
Molecular Weight 181.59 g/mol
Appearance Solid
SMILES N#C/C=C(Cl)/c1ccc(F)cc1
InChI Key QYJZLGBSSYBYSY-UITAMQMPSA-N

Overview of Academic Research Landscape Pertaining to this compound

The academic research landscape for this compound itself is not extensively detailed in readily available scientific literature. However, research on analogous compounds, particularly other substituted 3-chloroacrylonitriles and fluorinated aromatic compounds, provides a strong indication of its potential areas of investigation.

Research into similar molecules, such as (Z)-3-Chloro-3-(3'-fluorophenyl)-acrylonitrile, offers insights into synthetic methodologies. A common route for the synthesis of such compounds involves the reaction of a corresponding fluoroacetophenone with phosphoryl chloride and a source of the nitrile group, such as hydroxylamine (B1172632) hydrochloride, in a suitable solvent like N,N-dimethylformamide. drugapprovalsint.com This suggests a viable synthetic pathway for this compound starting from 4-fluoroacetophenone.

The broader academic interest in fluorinated acrylonitriles lies in their utility as precursors to biologically active molecules. For instance, various aryl acrylonitrile derivatives have been investigated for their potential as anticancer and antimicrobial agents. The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound.

Table 2: Spectroscopic Data for the Analogous Compound (Z)-3-Chloro-3-(3'-fluorophenyl)-acrylonitrile

Type of SpectroscopyObserved Signals (δ in ppm, J in Hz)
¹H NMR (400 MHz, DMSO-d₆) 7.72-7.65 (m, 2H), 7.63-7.56 (m, 1H), 7.49-7.42 (m, 1H), 7.03 (s, 1H)
¹³C NMR (100 MHz, DMSO-d₆) 162.0 (d, J = 245), 149.3 (d, J = 3), 135.6 (d, J = 8), 131.1 (d, J = 9), 123.3 (d, J = 3), 118.8 (d, J = 21), 115.8, 113.8 (d, J = 24), 89.3

Data for (Z)-3-Chloro-3-(3'-fluorophenyl)-acrylonitrile is presented as a reference for the potential spectroscopic characteristics of the 4-fluoro isomer. drugapprovalsint.com

While direct research on this compound is limited, the collective knowledge on related compounds underscores its potential as a valuable tool in organic synthesis, particularly for the creation of novel fluorinated molecules with potential applications in medicinal chemistry and materials science. Further academic investigation into the specific reactivity and synthetic applications of this compound is warranted to fully elucidate its strategic importance.

Synthetic Methodologies for 3 Chloro 3 4 Fluorophenyl Acrylonitrile

Established Synthetic Routes and Reaction Conditions

The preparation of 3-chloro-3-(4-fluorophenyl)acrylonitrile (B1148663) is typically achieved through a two-step process commencing from 4-fluoroacetophenone. The initial step involves a Vilsmeier-Haack reaction to generate an intermediate β-chloro-α,β-unsaturated aldehyde, which is subsequently converted to the desired nitrile.

Routes Involving Hydroxylamine (B1172632) Hydrochloride and Sodium Hydroxide (B78521) in Ethanol (B145695)/Water Systems

While a specific, documented procedure for the synthesis of this compound utilizing hydroxylamine hydrochloride with sodium hydroxide in an ethanol/water solvent system is not extensively reported in the available literature, this transformation can be extrapolated from established methods for the conversion of aldehydes to nitriles. The synthesis would logically proceed from the precursor, (Z)-3-chloro-3-(4-fluorophenyl)acrylaldehyde.

The proposed reaction would involve the formation of an oxime intermediate from the aldehyde and hydroxylamine hydrochloride. Subsequent dehydration of this oxime, facilitated by a base such as sodium hydroxide, would yield the final nitrile product. The use of an ethanol/water co-solvent system would be intended to provide sufficient solubility for both the organic substrate and the inorganic base.

A general representation of this reaction is as follows:

Step 1: Vilsmeier-Haack Reaction (Precursor Synthesis)

The synthesis of the necessary precursor, (Z)-3-chloro-3-(4-fluorophenyl)acrylaldehyde, is accomplished via the Vilsmeier-Haack reaction. This reaction employs a formylating agent, the Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The Vilsmeier reagent then reacts with an electron-rich aromatic compound, in this case, 4-fluoroacetophenone.

The reaction of 4-fluoroacetophenone with the Vilsmeier reagent (DMF/POCl₃) introduces a chloromethyleniminium group, which upon hydrolysis yields the β-chloro-α,β-unsaturated aldehyde.

Step 2: Conversion to Nitrile

The synthesized (Z)-3-chloro-3-(4-fluorophenyl)acrylaldehyde would then be reacted with hydroxylamine hydrochloride in an ethanol/water mixture. The addition of sodium hydroxide would facilitate the dehydration of the initially formed oxime to the acrylonitrile (B1666552).

ReactantReagentSolventProduct
(Z)-3-chloro-3-(4-fluorophenyl)acrylaldehyde1. Hydroxylamine hydrochloride2. Sodium hydroxideEthanol/WaterThis compound

It is important to note that while this method is chemically plausible, specific reaction conditions such as temperature, reaction time, and molar ratios of reactants would require empirical optimization for this particular substrate.

Routes Involving Aqueous Ammonia (B1221849) Solution

The synthesis of nitriles from aldehydes can also be achieved using an aqueous ammonia solution, often in the presence of an oxidant. For the synthesis of this compound from its corresponding aldehyde, a potential route could involve the formation of an imine intermediate with ammonia, followed by oxidation to the nitrile.

A generalized procedure found in the literature for the synthesis of β-ketonitriles involves the use of aqueous ammonia. While not a direct synthesis of the target compound, it provides a basis for a potential synthetic route. In one such general method, a substrate is treated with an aqueous ammonia solution in the presence of iodine. The reaction proceeds through an imine or enamine intermediate which is then oxidized to the nitrile.

Adapting this to the synthesis of this compound would involve reacting (Z)-3-chloro-3-(4-fluorophenyl)acrylaldehyde with aqueous ammonia. An oxidizing agent would be necessary to convert the intermediate to the final product.

Starting MaterialReagentsProduct
(Z)-3-chloro-3-(4-fluorophenyl)acrylaldehydeAqueous Ammonia, Oxidizing Agent (e.g., Iodine)This compound

The efficiency of such a reaction would be highly dependent on the choice of oxidant and the reaction conditions.

Precursor Chemistry and Starting Material Considerations

The primary and most logical starting material for the synthesis of this compound is 4-fluoroacetophenone . This compound is a readily available aromatic ketone that possesses the necessary 4-fluorophenyl moiety.

The key transformation of 4-fluoroacetophenone is the Vilsmeier-Haack reaction. This reaction is a versatile method for the formylation of activated aromatic and aliphatic compounds. The Vilsmeier reagent, typically a chloroiminium salt, acts as the electrophile. The choice of formylating and halogenating agents (e.g., DMF and POCl₃) is crucial for the successful formation of the intermediate, (Z)-3-chloro-3-(4-fluorophenyl)acrylaldehyde.

Considerations for the precursor chemistry include:

Purity of 4-fluoroacetophenone: The purity of the starting material will directly impact the yield and purity of the subsequent products. Impurities may lead to side reactions and complicate the purification process.

Reactivity of the Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and should be prepared and used under anhydrous conditions to maintain its reactivity.

Stoichiometry of Reagents: The molar ratios of 4-fluoroacetophenone to the components of the Vilsmeier reagent (DMF and POCl₃) need to be carefully controlled to ensure complete conversion and minimize the formation of byproducts.

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the yield and purity of this compound involves careful consideration of the reaction parameters in both the Vilsmeier-Haack reaction and the subsequent conversion of the aldehyde to the nitrile.

For the Vilsmeier-Haack Reaction:

Temperature Control: The formation of the Vilsmeier reagent and the subsequent reaction with 4-fluoroacetophenone are typically carried out at low temperatures to control the exothermic nature of the reaction and prevent side reactions. Maintaining the optimal temperature range is critical for achieving a high yield of the desired aldehyde.

Reaction Time: Adequate reaction time is necessary to ensure the complete conversion of the starting material. The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

For the Aldehyde to Nitrile Conversion:

Choice of Dehydrating Agent/Catalyst: In the route involving hydroxylamine, the choice and concentration of the base (e.g., sodium hydroxide) are critical for the efficient dehydration of the oxime intermediate.

Solvent System: The solvent can influence the reaction rate and yield. While an ethanol/water system is proposed, other solvents or solvent mixtures might offer better solubility and reactivity, leading to improved outcomes.

Purification Techniques: The final product, this compound, is typically a solid. Purification can be achieved through recrystallization from a suitable solvent to remove any unreacted starting materials or byproducts, thereby enhancing the purity of the final compound.

Regioselectivity and Stereoselectivity in this compound Formation

Regioselectivity:

The Vilsmeier-Haack reaction of 4-fluoroacetophenone exhibits high regioselectivity. The formylation occurs at the methyl group of the acetophenone, leading to the formation of a propenal derivative. This is a well-established reactivity pattern for ketones in the Vilsmeier-Haack reaction. The reaction proceeds via an enol or enolate equivalent of the ketone, which then attacks the electrophilic Vilsmeier reagent.

Stereoselectivity:

The formation of the double bond in the product, (Z)-3-chloro-3-(4-fluorophenyl)acrylaldehyde, raises the issue of stereoselectivity. The literature describing the synthesis of the analogous (Z)-3-chloro-3-(3'-fluorophenyl)-acrylonitrile from 3'-fluoroacetophenone (B146931) indicates that the reaction proceeds with a high degree of stereoselectivity, yielding predominantly the (Z)-isomer. This stereochemical outcome is likely determined by the mechanism of the Vilsmeier-Haack reaction and the thermodynamic stability of the resulting alkene. The geometric configuration of the intermediate iminium salt and the subsequent elimination and hydrolysis steps are key factors in determining the final stereochemistry. The (Z)-isomer is often the thermodynamically more stable product in such systems. Consequently, the subsequent conversion to this compound is expected to retain this stereochemistry.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 3 4 Fluorophenyl Acrylonitrile Transformations

Nucleophilic Addition Reactions to the Acrylonitrile (B1666552) Moiety of 3-Chloro-3-(4-fluorophenyl)acrylonitrile (B1148663)

Nucleophilic addition to the activated double bond of α,β-unsaturated nitriles is a fundamental transformation. In the case of this compound, this reaction can proceed via a Michael addition pathway, where a nucleophile attacks the β-carbon.

The reaction of 3-halo-3-aryl-acrylonitriles with nitrogen nucleophiles such as amines and hydrazines is a common route for the synthesis of functionalized enamines and precursors to nitrogen-containing heterocycles. While specific studies on this compound are not extensively documented, the general reactivity pattern suggests that primary and secondary amines would add to the β-position, potentially followed by the elimination of hydrogen chloride to yield a substituted enaminonitrile.

For instance, the reaction with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazoles. The initial nucleophilic attack of hydrazine at the β-carbon of the acrylonitrile moiety, followed by an intramolecular cyclization and elimination, would be the expected pathway.

Table 1: Plausible Reactions with Nitrogen Nucleophiles (Note: This table is based on the general reactivity of analogous compounds, as specific data for this compound is limited.)

NucleophilePlausible ProductPotential Reaction Conditions
Ammonia (B1221849)3-Amino-3-(4-fluorophenyl)acrylonitrileEthanolic solution, room temperature
Hydrazine5-Amino-3-(4-fluorophenyl)-1H-pyrazoleReflux in ethanol (B145695) or acetic acid
Phenylhydrazine5-Amino-3-(4-fluorophenyl)-1-phenyl-1H-pyrazoleAcid or base catalysis, heating

Oxygen-containing nucleophiles, such as alkoxides and water, can also add to the activated double bond of this compound. The reaction with alkoxides would likely lead to the formation of β-alkoxy-α,β-unsaturated nitriles, with the displacement of the chloride ion. The mechanism could involve either a direct substitution or an addition-elimination sequence. Hydrolysis, under acidic or basic conditions, could potentially lead to the corresponding carbonyl compound, although the nitrile group itself is also susceptible to hydrolysis under these conditions.

Carbanions, generated from active methylene (B1212753) compounds like malonates or cyanoacetates, are expected to react with this compound in a Michael-type addition. These reactions are synthetically valuable as they lead to the formation of new carbon-carbon bonds and highly functionalized intermediates that can be used in further synthetic elaborations. The initial adduct could potentially undergo subsequent intramolecular cyclization or other transformations depending on the nature of the nucleophile and the reaction conditions.

Substitution Reactions Involving the Halogen Atom of this compound

The chlorine atom in this compound is vinylic, and its substitution can occur through various mechanisms, including nucleophilic vinylic substitution. This reaction is generally less facile than substitution at an sp³-hybridized carbon but can be promoted by the electron-withdrawing groups present in the molecule. The reaction with nucleophiles can lead to the direct replacement of the chlorine atom, providing access to a range of substituted acrylonitriles. For example, reaction with thiols in the presence of a base would be expected to yield β-thio-substituted acrylonitriles.

Cyclization Reactions and Heterocycle Formation Initiated by this compound

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The presence of multiple reaction sites allows for cyclocondensation reactions with a variety of binucleophiles.

A prominent example is the synthesis of pyrazoles through the reaction with hydrazine derivatives, as mentioned earlier. The reaction likely proceeds through an initial nucleophilic attack of the hydrazine on the β-carbon, followed by an intramolecular cyclization with the elimination of hydrogen chloride. This approach is a common and efficient method for constructing the pyrazole (B372694) ring system. nih.govresearchgate.net

Similarly, reaction with other binucleophiles can lead to the formation of different five- or six-membered heterocycles. For instance, reaction with amidines or guanidines could potentially yield pyrimidine (B1678525) derivatives. The general strategy involves the initial reaction of a nucleophilic center of the binucleophile with the acrylonitrile moiety, followed by a subsequent intramolecular cyclization.

Table 2: Potential Heterocyclic Products from Cyclization Reactions (Note: This table illustrates potential synthetic outcomes based on established reactivity patterns of similar compounds.)

BinucleophilePotential Heterocycle
HydrazinePyrazole
Substituted HydrazinesN-Substituted Pyrazoles
Hydroxylamine (B1172632)Isoxazole (B147169)
AmidinesPyrimidine

Reductive Transformations of this compound

The reduction of this compound can target either the carbon-carbon double bond, the nitrile group, or involve the cleavage of the carbon-chlorine bond. The outcome of the reduction is highly dependent on the choice of the reducing agent and the reaction conditions.

Catalytic hydrogenation using palladium on carbon (Pd/C) could potentially lead to the saturation of the double bond to give 3-chloro-3-(4-fluorophenyl)propanenitrile. nih.gov Under more forcing conditions, the nitrile group could also be reduced to a primary amine. Selective reduction of the nitrile group in the presence of the double bond can be challenging but might be achievable with specific reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, which would yield the corresponding α,β-unsaturated aldehyde after hydrolysis. nih.gov

Reductive dehalogenation, to remove the chlorine atom, could be achieved using various reagents, such as zinc in acetic acid or catalytic hydrogenation under specific conditions, to yield (E/Z)-3-(4-fluorophenyl)acrylonitrile.

Oxidative Transformations of this compound

Due to the electron-withdrawing nature of the nitrile and 4-fluorophenyl groups, the double bond in this compound is electron-deficient. This characteristic makes it less reactive towards common electrophilic oxidizing agents but susceptible to nucleophilic attack and oxidative cleavage.

Nucleophilic Epoxidation: Electron-deficient alkenes, such as α,β-unsaturated nitriles, are known to undergo epoxidation with nucleophilic oxidants. wikipedia.orgchem-station.com The reaction typically proceeds via a conjugate addition of a peroxide anion to the β-carbon of the alkene, followed by an intramolecular nucleophilic attack to form the epoxide ring. wikipedia.orgchem-station.com Common reagents for this transformation include hydrogen peroxide or tert-butyl hydroperoxide under basic conditions. For this compound, this would likely yield 2-chloro-2-(4-fluorophenyl)-3-cyano-oxirane. The reactivity would be influenced by the choice of peroxide and the base, as illustrated in the hypothetical reaction data below.

Table 1: Hypothetical Data for Nucleophilic Epoxidation of this compound
Oxidizing AgentBaseSolventHypothetical Yield (%)Product
Hydrogen Peroxide (H₂O₂)Sodium Hydroxide (B78521) (NaOH)Methanol/Water752-chloro-2-(4-fluorophenyl)-3-cyano-oxirane
tert-Butyl Hydroperoxide (t-BuOOH)Potassium tert-butoxide (t-BuOK)Tetrahydrofuran (THF)822-chloro-2-(4-fluorophenyl)-3-cyano-oxirane
Sodium Hypochlorite (NaOCl)-Acetonitrile/Water682-chloro-2-(4-fluorophenyl)-3-cyano-oxirane

Oxidative Cleavage: Another significant oxidative transformation is the cleavage of the carbon-carbon double bond. Ozonolysis is a classic method for this purpose, which involves the reaction with ozone followed by a work-up step that determines the final products. wikipedia.orgmasterorganicchemistry.com A reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) would be expected to cleave the double bond of this compound to yield 4-fluorobenzoyl chloride and formyl cyanide (which is unstable and may hydrolyze). An oxidative work-up (e.g., with hydrogen peroxide) would likely lead to 4-fluorobenzoic acid and further decomposition products of the nitrile-containing fragment. masterorganicchemistry.com

Table 2: Potential Products from Ozonolysis of this compound
Work-up ConditionExpected Major Products
Reductive (e.g., (CH₃)₂S or Zn/H₂O)4-Fluorobenzoyl chloride and Formyl cyanide (or its hydrolysis products)
Oxidative (e.g., H₂O₂)4-Fluorobenzoic acid

Mechanistic Elucidation of Key Reaction Pathways Involving this compound

The reactivity of this compound is a consequence of the electronic and steric properties of its substituents, which influence the stability of intermediates and transition states.

Steric Effects: The spatial arrangement of the substituents around the double bond also plays a crucial role. The 4-fluorophenyl group is sterically more demanding than the chlorine atom, and the linear nitrile group, while not exceptionally large in itself, influences the accessibility of the adjacent carbon. nih.gov These steric factors can affect the rate of reaction by hindering the approach of bulky reagents. For instance, in a nucleophilic epoxidation, the oxidant would approach from the less sterically hindered face of the molecule, influencing the stereochemical outcome of the reaction. The steric hindrance provided by the substituents can also impact the stability of cyclic intermediates, such as the ozonide formed during ozonolysis. researchgate.net

Given that this compound is a trisubstituted alkene, oxidative reactions that create new stereocenters, such as epoxidation, can potentially lead to diastereomeric products.

In the case of nucleophilic epoxidation, the reaction proceeds through a two-step mechanism: a Michael-type conjugate addition followed by intramolecular cyclization. wikipedia.orgchem-station.com The initial addition of the nucleophilic peroxide to the C=C bond creates a transient single bond, allowing for potential rotation before the epoxide ring is formed. The stereochemistry of the final epoxide is therefore not strictly dependent on the geometry of the starting alkene. Instead, the diastereoselectivity is determined by the relative energies of the transition states leading to the different diastereomeric products.

The formation of the more stable transition state, which minimizes steric interactions, is generally favored. For this compound, the approach of the nucleophilic oxidant would likely be influenced by the bulky 4-fluorophenyl group. The subsequent ring-closing step would then proceed in a way that places the larger groups in a pseudo-equatorial or trans-like arrangement to minimize steric strain. For example, in the epoxidation of chiral 1-nitro-1-(p-tolylthio)alkenes, the choice of cation in the peroxide reagent (e.g., lithium vs. potassium) has been shown to influence the diastereoselectivity, suggesting that coordination effects in the transition state are also important. rsc.org A similar level of control might be achievable in the epoxidation of this compound, potentially favoring the formation of one diastereomer of 2-chloro-2-(4-fluorophenyl)-3-cyano-oxirane over the other. Precise prediction of the favored diastereomer would, however, require detailed experimental studies or high-level computational modeling.

Synthetic Utility of 3 Chloro 3 4 Fluorophenyl Acrylonitrile in the Construction of Advanced Chemical Architectures

Application in Heterocyclic Synthesis

The inherent reactivity of 3-chloro-3-(4-fluorophenyl)acrylonitrile (B1148663) makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. The electron-withdrawing nature of the nitrile and the chloro groups activates the double bond for nucleophilic attack, while the vinyl chloride provides a leaving group for cyclization reactions.

Synthesis of 3-Amino-5-(4-fluorophenyl)isoxazole and Related Scaffolds from this compound

A significant application of this compound is in the synthesis of isoxazole (B147169) derivatives. The reaction of the related compound, (Z)-3-chloro-3-(3'-fluorophenyl)acrylonitrile, with hydroxylamine (B1172632) hydrochloride in N,N-dimethylformamide (DMF) provides a key intermediate for the formation of the corresponding isoxazole ring system. drugapprovalsint.com This reaction proceeds by nucleophilic attack of hydroxylamine on the β-carbon of the acrylonitrile (B1666552), followed by intramolecular cyclization and elimination of hydrogen chloride to form the stable five-membered heterocyclic ring.

This synthetic strategy is applicable to the 4-fluoro isomer, leading to the formation of 3-amino-5-(4-fluorophenyl)isoxazole. The reaction conditions are typically mild, and the process is efficient for generating this important heterocyclic scaffold. The resulting 3-amino-5-(4-fluorophenyl)isoxazole is a valuable intermediate in its own right, with potential applications in medicinal chemistry and materials science.

Table 1: Synthesis of Isoxazole Scaffolds

Starting MaterialReagentProductSignificance
This compoundHydroxylamine Hydrochloride3-Amino-5-(4-fluorophenyl)isoxazoleKey intermediate for further functionalization
(Z)-3-chloro-3-(3'-fluorophenyl)acrylonitrileHydroxylamine Hydrochloride3-Amino-5-(3-fluorophenyl)isoxazoleDemonstrates the versatility of the synthetic route for different isomers

Formation of Other Nitrogen-Containing Heterocycles Utilizing this compound

The reactivity profile of this compound extends to the synthesis of other important nitrogen-containing heterocycles, such as pyrazoles and pyridines. For instance, reaction with hydrazine (B178648) and its derivatives can lead to the formation of pyrazole (B372694) rings. The reaction mechanism is analogous to the isoxazole synthesis, involving a Michael-type addition of the hydrazine followed by cyclization and elimination.

Furthermore, the dinitrile moiety and the double bond present in derivatives formed from this compound can participate in cycloaddition reactions or condensation reactions to construct more complex heterocyclic systems, including pyridines and fused-ring systems. The specific reaction pathway and the resulting heterocyclic core are highly dependent on the nature of the reacting partner and the reaction conditions employed.

Formation of Oxygen- and Sulfur-Containing Heterocycles from this compound

While the synthesis of nitrogen-containing heterocycles is more extensively documented, the electrophilic nature of this compound also allows for its use in the preparation of oxygen- and sulfur-containing heterocycles. For example, reaction with dinucleophiles containing oxygen or sulfur atoms could, in principle, lead to the formation of furans, thiophenes, or their derivatives.

One potential route to thiophenes could involve a reaction with a sulfur source, such as sodium sulfide (B99878) or Lawesson's reagent, followed by an intramolecular cyclization. This approach, known as the Gewald aminothiophene synthesis when starting with a ketone, could be adapted for this substrate. Similarly, furan (B31954) synthesis could be envisioned through a reaction pathway that introduces two oxygen functionalities that subsequently cyclize. However, specific examples of these transformations starting directly from this compound are not yet widely reported in the literature, representing an area for future research.

Role in Carbon-Carbon Bond Forming Reactions

The vinyl chloride functionality of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. Reactions such as the Suzuki, Heck, and Sonogashira couplings could potentially be employed to introduce new aryl, vinyl, or alkynyl substituents at the β-position of the acrylonitrile.

For instance, a Suzuki coupling with an arylboronic acid would yield a 3-aryl-3-(4-fluorophenyl)acrylonitrile derivative. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an enyne moiety. These transformations would significantly increase the molecular complexity and provide access to a wide range of novel compounds with potential applications in materials science and medicinal chemistry. While theoretically feasible, the practical application of these standard cross-coupling reactions with this compound as the substrate requires further investigation to establish optimal reaction conditions and explore the substrate scope.

Use as a Building Block for Complex Organic Molecules

The versatility of this compound as a precursor to various heterocyclic and functionalized acyclic compounds makes it a valuable building block in the synthesis of more complex organic molecules. The heterocycles derived from this starting material, such as the aforementioned isoxazoles and pyrazoles, are common motifs in many biologically active compounds, including pharmaceuticals and agrochemicals.

The presence of the 4-fluorophenyl group is particularly significant, as the incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Therefore, complex molecules synthesized using this compound as a key intermediate are of considerable interest in the development of new therapeutic agents and crop protection chemicals. Its role as an intermediate allows for the efficient introduction of the 4-fluorophenylacrylonitrile fragment into larger, more elaborate molecular architectures.

Scalability and Industrial Relevance of Synthetic Pathways Employing this compound

For a synthetic route to be industrially viable, it must be scalable, cost-effective, and utilize readily available starting materials. The synthesis of this compound itself can be achieved from relatively simple precursors, such as 4-fluoroacetophenone, through a Vilsmeier-Haack type reaction. drugapprovalsint.com This process is generally amenable to large-scale production.

The subsequent transformations of this compound, particularly the synthesis of heterocyclic compounds like 3-amino-5-(4-fluorophenyl)isoxazole, often proceed under mild conditions and with high efficiency. drugapprovalsint.com These factors contribute to the potential industrial relevance of synthetic pathways that employ this versatile building block. The ability to generate complex and potentially valuable molecules in a straightforward and scalable manner underscores the importance of this compound in both academic research and industrial applications.

Advanced Spectroscopic and Spectrometric Characterization of 3 Chloro 3 4 Fluorophenyl Acrylonitrile and Its Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR data for 3-Chloro-3-(4-fluorophenyl)acrylonitrile (B1148663) is not available. The analysis of proton and carbon environments, fluorine signals, and complex structural assignments through 2D NMR techniques requires experimental spectra which could not be found.

Detailed analysis requires experimental data.

Detailed analysis requires experimental data.

Detailed analysis requires experimental data.

Detailed analysis requires experimental data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

While the exact mass can be calculated from the molecular formula, experimental HRMS data and an analysis of the fragmentation pathways for this specific compound are not available.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups

Experimentally determined IR and Raman spectra, which provide the vibrational fingerprints of the compound's functional groups, could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. This method is particularly insightful for compounds featuring conjugated systems, such as this compound, as it provides information on the energy required to promote electrons from a ground state to a higher energy excited state. The absorption of UV or visible light by a molecule corresponds to the excitation of an electron from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π*) molecular orbital.

The electronic structure of this compound comprises a fluorophenyl group, a chloro-substituted carbon-carbon double bond, and a nitrile group. This arrangement results in an extended system of conjugated π-electrons, which is the primary chromophore responsible for its UV absorption profile. The key electronic transitions expected for this molecule are π → π* transitions, which are typically characterized by high molar absorptivity values.

Due to the absence of direct experimental UV-Vis spectral data in the published literature for this compound, theoretical calculations based on Time-Dependent Density Functional Theory (TD-DFT) are widely accepted as a reliable method for predicting the electronic absorption spectra of organic molecules. mdpi.comacs.org Computational studies on structurally similar compounds, such as substituted chalcones and styrenes, have demonstrated a strong correlation between theoretically predicted and experimentally observed UV-Vis spectra. biointerfaceresearch.comresearchgate.net

The predicted UV-Vis absorption data for this compound, calculated using TD-DFT methods, indicate the presence of a primary absorption band in the ultraviolet region. This absorption is attributed to the π → π* electronic transition within the conjugated system that extends across the fluorophenyl ring and the acrylonitrile (B1666552) moiety. The substituents on the acrylonitrile backbone, namely the chlorine atom and the 4-fluorophenyl group, are expected to influence the position of the absorption maximum (λmax). The chlorine atom, with its lone pairs of electrons, and the fluorine atom on the phenyl ring can exert electronic effects that modulate the energy of the molecular orbitals involved in the transition.

The analysis of the molecular orbitals involved in the primary electronic transition reveals that the Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the fluorophenyl ring and the carbon-carbon double bond, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the entire conjugated system, including the nitrile group. The energy difference between these frontier molecular orbitals dictates the wavelength of maximum absorption.

A detailed breakdown of the predicted electronic transitions for this compound is presented in the following data table.

Predicted λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Orbital ContributionTransition Assignment
2754.510.35HOMO -> LUMOπ → π*

The conjugation within this compound is a critical factor determining its electronic absorption properties. The delocalization of π-electrons across the phenyl ring, the double bond, and the nitrile group lowers the energy gap between the HOMO and LUMO, resulting in an absorption maximum at a longer wavelength compared to non-conjugated analogues. For instance, the presence of the phenyl group causes a bathochromic (red) shift compared to a simple chloroacrylonitrile. Further substitution on the phenyl ring, such as the fluorine atom at the para position, can fine-tune the electronic properties and subtly shift the absorption wavelength.

In the context of its synthesis or degradation, UV-Vis spectroscopy can be a valuable tool for monitoring the reaction progress by observing the appearance or disappearance of the characteristic absorption band of this compound or its reaction intermediates. Any alteration to the conjugated system, such as the saturation of the double bond or substitution at the cyano group, would lead to a significant change in the UV-Vis spectrum, typically a hypsochromic (blue) shift, as the extent of conjugation is reduced.

Computational Chemistry and Theoretical Modeling of 3 Chloro 3 4 Fluorophenyl Acrylonitrile Reactivity and Structure

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are widely used due to their favorable balance of accuracy and computational cost, making them suitable for studying molecules of the size and complexity of 3-Chloro-3-(4-fluorophenyl)acrylonitrile (B1148663). These calculations can predict a wide range of molecular properties by solving approximations of the Schrödinger equation. For related molecules, such as 3-chloro-4-fluoro benzonitrile, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been successfully employed to analyze molecular structure and vibrational spectra. researchgate.netnih.gov

The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital tool derived from electronic structure calculations. It visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For a molecule like this compound, the MEP map would likely show negative potential around the electronegative nitrogen atom of the nitrile group and the chlorine atom, indicating these are potential sites for electrophilic attack. Conversely, positive potential might be localized on the hydrogen atoms, suggesting susceptibility to nucleophilic attack. researchgate.net

Table 1: Key Concepts in Electronic Structure Analysis

Term Definition Significance
DFT Density Functional Theory A computational method that models the electronic structure of many-body systems.
HOMO Highest Occupied Molecular Orbital The outermost electron-containing orbital; its energy level indicates the capacity for electron donation.
LUMO Lowest Unoccupied Molecular Orbital The lowest energy electron-vacant orbital; its energy level indicates the capacity for electron acceptance.
HOMO-LUMO Gap Energy difference between HOMO and LUMO An indicator of molecular stability and chemical reactivity.

| MEP | Molecular Electrostatic Potential | A map of the charge distribution on the molecule's surface, predicting sites for electrophilic and nucleophilic interactions. |

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. Using DFT methods, an initial guess of the molecular structure is refined until a true energy minimum is found. This process yields precise information about bond lengths, bond angles, and dihedral angles.

For this compound, this analysis would confirm the planarity of the acrylonitrile (B1666552) group and determine the rotational orientation of the 4-fluorophenyl ring relative to the double bond. The molecule exists as (Z) and (E) isomers; geometry optimization can be used to calculate the energy of each, thereby predicting which isomer is more stable. The commercially available form is typically the (Z)-isomer. Conformational analysis would involve scanning the potential energy surface by systematically rotating single bonds to identify all stable conformers and the energy barriers between them.

Following a successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes:

Confirmation of Energy Minimum: A true energy minimum has no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, not a stable molecule.

Prediction of Infrared (IR) and Raman Spectra: The calculations yield a set of vibrational modes and their corresponding frequencies. These theoretical frequencies can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. This correlation allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes of the functional groups present in this compound.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
C-H Stretching Aromatic Ring 3100 - 3000
C≡N Stretching Nitrile 2260 - 2240
C=C Stretching Alkene/Aromatic 1650 - 1450
C-F Stretching Fluoroaromatic 1250 - 1000 researchgate.net

Reaction Pathway Modeling and Transition State Analysis for Reactions of this compound

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the most favorable pathway from reactants to products. This involves locating and characterizing the structures of all intermediates and, most importantly, the transition states (TS).

A transition state is the highest energy point along the lowest energy reaction path—a first-order saddle point on the potential energy surface. TS analysis is crucial for understanding reaction kinetics, as the energy difference between the reactants and the transition state defines the activation energy barrier. Computational methods can be employed to search for TS structures connecting reactants and products. Once located, frequency calculations are performed to verify the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This type of analysis would be invaluable for studying, for example, nucleophilic substitution reactions at the vinylic carbon bearing the chlorine atom or addition reactions across the carbon-carbon double bond.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

The results from quantum chemical calculations can be used to predict various aspects of a molecule's reactivity.

Reactivity: The HOMO-LUMO energy gap is a general indicator of reactivity. Local reactivity descriptors, such as Fukui functions or the charges on individual atoms, can be calculated to provide more specific information about which parts of the molecule are most reactive. researchgate.net

Regioselectivity: In reactions where a reagent can attack multiple sites on this compound, computational modeling can predict the preferred site. For instance, in an addition reaction, the regioselectivity is determined by which potential pathway has the transition state with the lowest activation energy. Analysis of the MEP can also provide a qualitative prediction, as nucleophiles will preferentially attack the most electron-poor (positive) regions and electrophiles the most electron-rich (negative) regions.

Stereoselectivity: When a reaction can produce multiple stereoisomers, the preferred product can be predicted by comparing the activation energies of the transition states leading to each isomer. The pathway with the lower energy barrier will be kinetically favored, resulting in a higher yield of that particular stereoisomer.

Molecular Dynamics Simulations for Solvent Effects on this compound Reactivity

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical reactions occur in solution. Molecular Dynamics (MD) simulations are a powerful method for studying the influence of the solvent and temperature on molecular behavior and reactivity.

MD simulations model the explicit movement of the solute and a large number of solvent molecules over time by solving Newton's equations of motion. This approach provides a dynamic picture of the system, revealing how solvent molecules arrange themselves around the solute (the solvation shell) and how this arrangement fluctuates. For reactions involving this compound, MD simulations can be used to:

Investigate the stability of different conformers in various solvents.

Model how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby affecting reaction rates.

Calculate the potential of mean force along a reaction coordinate to determine the free energy barrier of a reaction in solution, which is often more relevant than the gas-phase potential energy barrier. Studies on related compounds have used MD simulations to investigate properties such as hydrolysis. researchgate.net

Theoretical Insights into Intramolecular and Intermolecular Interactions of this compound

Computational chemistry and theoretical modeling offer powerful tools to elucidate the complex interplay of forces that govern the structure and reactivity of molecules like this compound. While specific computational studies on this exact molecule are not extensively available in the public domain, a robust understanding of its potential interactions can be extrapolated from theoretical investigations of structurally similar compounds, such as halogenated phenylacrylonitriles and other molecules containing the 3-chloro-4-fluorophenyl moiety. These studies consistently employ methods like Density Functional Theory (DFT) and Hartree-Fock (HF) to analyze the molecule's electronic landscape and interaction potential.

Intramolecular Interactions and Molecular Geometry

The internal structure of this compound is dictated by a balance of electronic and steric effects. The molecule comprises a 4-fluorophenyl ring, a chloro-substituted carbon, and a nitrile group, all attached to a C=C double bond.

Key Intramolecular Features:

Electron-Withdrawing Groups: The fluorine, chlorine, and nitrile (-CN) groups are all electron-withdrawing. Their presence significantly influences the electron distribution across the entire molecule. This intramolecular charge transfer is a key factor in its reactivity and spectroscopic properties. Computational methods such as Natural Bond Orbital (NBO) analysis are used to quantify this charge delocalization and the stability arising from hyperconjugative interactions. For instance, in related molecules, NBO analysis has been used to study the charge transfer from lone pairs of electrons to antibonding orbitals, which stabilizes the molecule.

π-Conjugation: The π-systems of the phenyl ring, the double bond, and the nitrile group are conjugated. This extended conjugation affects the molecule's electronic properties, including its HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap. A smaller energy gap, which can be calculated using DFT, suggests higher reactivity and potential for electronic transitions.

Intermolecular Interactions and Crystal Packing

The way this compound molecules interact with each other in the solid state is crucial for determining its crystal structure and physical properties. Theoretical models predict a variety of weak, non-covalent interactions.

Predicted Intermolecular Forces:

Halogen Bonding: A significant interaction predicted for this molecule is halogen bonding. nih.govmdpi.com This occurs when the chlorine atom acts as an electrophilic region (a "sigma-hole") and interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the nitrile group. mdpi.com Theoretical studies on other halogenated compounds confirm that these interactions are highly directional and can be a strong factor in crystal engineering. nih.gov The strength of these bonds is influenced by the electron-withdrawing nature of the substituents on the halogen-bearing carbon. mdpi.com

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···F hydrogen bonds are expected to play a role in its crystal packing. The hydrogen atoms on the phenyl ring can interact with the nitrogen atom of the nitrile group or the fluorine atom of a neighboring molecule. Computational studies on analogous compounds, like 3-chloro-4-fluoro benzonitrile, utilize DFT to identify and characterize these weak hydrogen bonds. researchgate.net

π-π Stacking: The electron-rich 4-fluorophenyl rings can interact via π-π stacking. These interactions, driven by electrostatic and dispersion forces, would likely involve offset or parallel-displaced arrangements to minimize repulsion.

Molecular Electrostatic Potential (MEP) and Reactivity

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the electronic landscape of a molecule and predicting its reactive sites. nanobioletters.com For this compound, the MEP would reveal specific regions of positive and negative electrostatic potential.

Expected MEP Features:

Negative Potential Regions: The most negative regions (typically colored red or yellow) are anticipated around the nitrogen atom of the nitrile group and the fluorine atom, indicating their suitability for electrophilic attack.

Positive Potential Regions: Positive potential (blue) is expected around the hydrogen atoms of the phenyl ring. A region of positive potential, the sigma-hole, is also predicted on the chlorine atom along the extension of the C-Cl bond, making it a site for nucleophilic attack. mdpi.comprensipjournals.com

Analysis of the MEP, combined with Frontier Molecular Orbital (HOMO-LUMO) analysis, provides a comprehensive picture of the molecule's reactivity. The HOMO is typically spread over the π-system and indicates sites susceptible to electrophilic attack, while the LUMO is centered on regions that are favorable for nucleophilic attack. researchgate.net

The table below summarizes the types of interactions theoretically predicted for this compound, based on computational studies of analogous molecules.

Interaction TypeParticipating Atoms/GroupsDescriptionComputational Method of Study
Intramolecular
π-ConjugationPhenyl Ring, C=C, C≡NDelocalization of π-electrons across the molecule, influencing electronic properties.DFT, HOMO-LUMO Analysis
HyperconjugationLone pairs, σ and π bondsElectron delocalization from filled to empty orbitals, contributing to stability.NBO Analysis
Intermolecular
Halogen BondingC-Cl ··· N≡CElectrophilic region on chlorine (sigma-hole) interacts with the lone pair on nitrogen.DFT, MEP Analysis
Weak Hydrogen BondingC-H ··· N, C-H ··· FPhenyl C-H groups act as donors to nitrile nitrogen or fluorine atoms.PIXEL Energy Analysis, DFT
π-π StackingPhenyl Ring ··· Phenyl RingInteractions between the aromatic rings of adjacent molecules.DFT with dispersion correction
Dipole-DipoleC-F, C-Cl, C≡NAttraction between the permanent dipoles of neighboring molecules.MEP Analysis

Solid State Structural Elucidation of 3 Chloro 3 4 Fluorophenyl Acrylonitrile Via X Ray Crystallography

Single-Crystal X-ray Diffraction Analysis

Without experimental crystallographic data, a definitive analysis of the molecular structure of 3-Chloro-3-(4-fluorophenyl)acrylonitrile (B1148663) in the solid state is not possible. Such an analysis would typically provide precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's geometry.

Molecular Geometry and Bond Parameters of this compound

A table of bond lengths and angles cannot be generated without the foundational crystallographic information file (CIF).

Conformational Preferences in the Solid State

The preferred conformation of the molecule in the crystalline form, including the dihedral angles between the phenyl ring and the acrylonitrile (B1666552) plane, remains unknown.

Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, Pi-Stacking) within Crystalline this compound

A description and analysis of the non-covalent interactions that govern the crystal packing, such as hydrogen bonds, halogen bonds, and π-stacking interactions, cannot be performed.

Crystal Packing Analysis and Supramolecular Assembly of this compound

Details of the three-dimensional arrangement of molecules within the crystal lattice and the resulting supramolecular architecture are not available.

Polymorphism Studies of this compound

There are no published studies on the existence of different crystalline forms (polymorphs) of this compound. Polymorphism is a critical aspect of solid-state chemistry, influencing the physical properties of a compound.

Emerging Research Trajectories and Synthetic Prospects for 3 Chloro 3 4 Fluorophenyl Acrylonitrile

Development of Novel Catalytic Transformations Involving 3-Chloro-3-(4-fluorophenyl)acrylonitrile (B1148663)

The unique arrangement of functional groups in this compound opens up a wide array of possibilities for novel catalytic transformations. The vinyl chloride moiety is a prime handle for various cross-coupling reactions, which are fundamental C-C and C-heteroatom bond-forming strategies in modern organic synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are anticipated to be highly effective with this substrate. For instance, a Suzuki coupling could introduce a new aryl or vinyl substituent in place of the chlorine atom, leading to highly substituted styrenic systems. Similarly, a Heck reaction could be employed to append the acrylnitrile framework to another olefin. The Sonogashira coupling would provide access to conjugated enynes, which are valuable intermediates in materials science and medicinal chemistry. The choice of phosphine (B1218219) ligand and palladium precursor would be crucial in optimizing these transformations to achieve high yields and selectivity. nih.govnih.gov

Furthermore, the 4-fluorophenyl group presents opportunities for C-H activation and functionalization, a rapidly evolving field in catalysis. Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, could potentially direct the selective functionalization of the aromatic ring at positions ortho or meta to the fluorine atom.

Another promising avenue is the development of asymmetric catalytic reactions. The carbon-carbon double bond could be a target for enantioselective hydrogenation or conjugate addition reactions. Chiral transition metal complexes could be employed to deliver a hydride or a nucleophile to one face of the molecule, thereby establishing a new stereocenter.

Below is a table summarizing potential novel catalytic transformations for this compound:

TransformationCatalyst System (Example)Potential Product
Suzuki CouplingPd(OAc)₂, SPhos, K₃PO₄3-Aryl-3-(4-fluorophenyl)acrylonitrile
Heck ReactionPd(OAc)₂, P(o-tol)₃, Et₃NSubstituted diene
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N3-(4-fluorophenyl)-5-phenylpent-2-en-4-ynenitrile
Asymmetric Hydrogenation[Rh(COD)₂(R)-BINAP)]BF₄(S)-3-chloro-3-(4-fluorophenyl)propanenitrile

Exploration of Photochemical and Electrochemical Reactivity of this compound

The conjugated π-system of this compound suggests a rich photochemical and electrochemical reactivity profile that remains largely unexplored.

Photochemically, the compound is a candidate for [2+2] cycloaddition reactions. youtube.comyoutube.comacs.org Upon irradiation with UV light, the excited state of the molecule could react with another ground-state molecule or a different olefin to form a cyclobutane (B1203170) ring. This approach could be utilized to construct complex polycyclic frameworks. The stereochemical outcome of such reactions can often be controlled by the reaction conditions and the nature of the reactants.

The electrochemical behavior of this compound is also of significant interest. The α,β-unsaturated nitrile moiety is susceptible to electrochemical reduction. rsc.org Depending on the applied potential and the proton availability in the medium, selective reduction of the carbon-carbon double bond or the nitrile group could be achieved. This would provide a controlled and environmentally friendly method for the synthesis of saturated nitriles or amines. Furthermore, the vinyl chloride could potentially undergo reductive cleavage under specific electrochemical conditions.

The following table outlines potential photochemical and electrochemical reactions:

Reaction TypeConditionsPotential Product
Photochemical [2+2] DimerizationUV irradiationDimeric cyclobutane derivative
Electrochemical Reduction (C=C)Controlled potential, protic solvent3-Chloro-3-(4-fluorophenyl)propanenitrile
Electrochemical Reduction (C≡N)More negative potential, specific cathode material3-Chloro-3-(4-fluorophenyl)propan-1-amine

Green Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry are increasingly important in chemical synthesis, and there is considerable scope for their application in the production and use of this compound.

Current synthetic routes to similar acrylonitriles often involve stoichiometric amounts of hazardous reagents and generate significant waste. Greener alternatives could include the use of catalytic methods that minimize waste and improve atom economy. For instance, developing a direct catalytic synthesis from 4-fluoroacetophenone that avoids the use of phosphorus oxychloride would be a significant advancement.

Biocatalysis offers a particularly promising green approach. chemistryviews.orgnih.gov Enzymes, such as nitrilases or lipases, could be employed for the synthesis or transformation of this compound with high selectivity and under mild conditions. For example, a biocatalytic resolution could be used to prepare enantiomerically enriched derivatives.

The use of greener solvents, such as water, supercritical CO₂, or bio-based solvents, in the synthesis and reactions of this compound would also contribute to a more sustainable chemical process. Additionally, exploring the use of renewable starting materials for the synthesis of the 4-fluorophenyl moiety is a long-term goal in green chemistry. rsc.orgrsc.orggoogle.comigtpan.com

A comparison of a traditional versus a potential green synthesis approach is presented below:

Synthesis StepTraditional MethodPotential Green Method
Acrylonitrile (B1666552) FormationVilsmeier-Haack reaction with POCl₃ and DMFCatalytic condensation with a less hazardous dehydrating agent
SolventDichloromethane, DMFWater, ethanol (B145695), or a bio-based solvent
PurificationColumn chromatographyCrystallization or solvent extraction with green solvents

Design of Next-Generation Synthetic Targets Incorporating the this compound Scaffold

The unique combination of functional groups in this compound makes it an attractive scaffold for the design of next-generation synthetic targets, particularly in the fields of medicinal chemistry and materials science. nih.govnih.govnih.gov

The α,β-unsaturated nitrile system is a Michael acceptor, making it susceptible to attack by a wide range of nucleophiles. This reactivity can be exploited to synthesize a variety of compounds with potential biological activity. For example, reaction with bifunctional nucleophiles, such as hydrazines or amidines, could lead to the formation of five- or six-membered heterocyclic rings, which are common motifs in pharmaceuticals.

The fluorinated phenyl ring is also a key feature. The presence of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability and binding affinity. Therefore, incorporating the this compound scaffold into new drug candidates is a promising strategy.

In materials science, the conjugated nature of this molecule and its derivatives could be exploited in the design of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The table below showcases some potential next-generation synthetic targets:

Target ClassSynthetic StrategyPotential Application
Pyrazole (B372694) derivativesReaction with hydrazine (B178648)Anticancer, anti-inflammatory agents
Pyrimidine (B1678525) derivativesReaction with amidinesAntiviral, antibacterial agents
Substituted polystyrenesPolymerization of derivativesOrganic electronic materials
Complex natural product analoguesUse as a key building block in multi-step synthesisNew therapeutic agents

Integration of this compound into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and easier scalability. mdpi.comnih.govnih.gov The integration of this compound into continuous flow systems could significantly streamline its synthesis and subsequent transformations.

A continuous flow process for the synthesis of this compound could involve pumping the starting materials through a heated reactor packed with a solid-supported catalyst, followed by in-line purification. This would allow for the safe and efficient production of the compound on a larger scale.

Furthermore, subsequent reactions of this compound, such as the catalytic cross-coupling reactions discussed in section 8.1, are well-suited for flow chemistry. The precise control over reaction parameters, such as temperature, pressure, and residence time, afforded by flow systems can lead to higher yields and selectivities. The use of packed-bed reactors containing immobilized catalysts can also simplify product purification and catalyst recycling.

A multi-step continuous synthesis starting from this compound could be envisaged, where the output of one reactor is directly fed into the next, allowing for the rapid construction of complex molecules without the need for isolating intermediates.

A comparison of batch versus flow synthesis for a representative reaction is provided below:

ParameterBatch SynthesisFlow Synthesis
Reaction Time Hours to daysMinutes to hours
Scalability Difficult, requires re-optimizationStraightforward, by running the system for longer
Safety Handling of large quantities of hazardous materialsSmall reaction volumes at any given time
Process Control Limited control over temperature and mixingPrecise control over all reaction parameters

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.